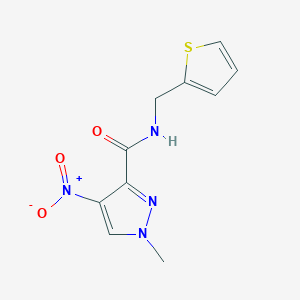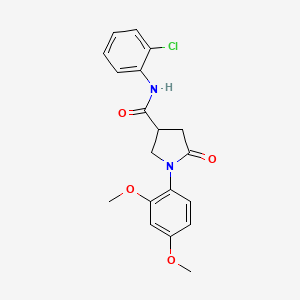![molecular formula C17H18N4 B4819462 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4819462.png)
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Descripción general
Descripción
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, also known as ADA-PPY, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that consists of pyrazolo[1,5-a]pyrimidine and adamantane moieties. The unique structure of ADA-PPY has made it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways. 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has also been shown to reduce the production of pro-inflammatory cytokines, which are signaling molecules involved in the immune response. Additionally, 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yield and purity. 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has also been shown to have low toxicity, making it a safe compound to work with in the lab. However, one of the limitations of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile for therapeutic use.
Direcciones Futuras
There are several future directions for the study of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. One potential application is in the treatment of cancer. Further studies are needed to determine the efficacy of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile against different types of cancer and to determine the optimal dosage and administration. Additionally, 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has shown promise in the treatment of viral infections, and further studies are needed to determine its potential as an antiviral agent. Finally, the mechanism of action of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion
In conclusion, 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a promising compound for drug discovery and development. Its unique structure and potential therapeutic applications have made it a topic of extensive research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile have been discussed in this paper. Further studies are needed to fully understand the potential of 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile as a therapeutic agent.
Aplicaciones Científicas De Investigación
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been tested against various cancer cell lines and has demonstrated significant cytotoxicity. It has also been shown to inhibit the replication of herpes simplex virus type 1 and 2.
Propiedades
IUPAC Name |
7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c18-9-14-10-20-21-15(1-2-19-16(14)21)17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,10-13H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKHFZPCRWHLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=NC5=C(C=NN45)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B4819386.png)



![3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-{2-[(3,4,5-trimethoxybenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4819425.png)
![7-(1-methylethylidene)-3-[(2-methyl-1-piperidinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4819440.png)
![2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4819445.png)
![2-[1-(ethylsulfonyl)-4-piperidinyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4819454.png)
![4-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4819468.png)


![4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4819490.png)
